molecular formula C24H19N3O2 B3502790 N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No. B3502790
M. Wt: 381.4 g/mol
InChI Key: REDGOLWZGISJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as FOQP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FOQP is a quinazoline derivative that has been synthesized through various methods, including the reaction of 2-fluorenylamine with 3-(4-oxo-3(4H)-quinazolinyl)propanoic acid.

Mechanism of Action

The mechanism of action of N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood. However, studies have shown that N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have various biochemical and physiological effects. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential cancer therapy. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide for lab experiments include its potential as a cancer therapy and its anti-inflammatory and analgesic properties. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, the limitations of N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide for lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy in humans.

Future Directions

There are several future directions for research on N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to determine the efficacy of N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide in humans, which could lead to the development of new treatments for cancer and inflammatory diseases. Additionally, research could focus on the development of new synthesis methods for N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide, which could lead to more efficient and cost-effective production of the compound.

Scientific Research Applications

N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has shown potential applications in medical research, particularly in the field of cancer treatment. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapies. N-9H-fluoren-2-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(9H-fluoren-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-23(11-12-27-15-25-22-8-4-3-7-21(22)24(27)29)26-18-9-10-20-17(14-18)13-16-5-1-2-6-19(16)20/h1-10,14-15H,11-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDGOLWZGISJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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